2,6-Difluoro-4-methylbenzamide
Overview
Description
2,6-Difluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H7F2NO . It has an average mass of 171.144 Da and a monoisotopic mass of 171.049576 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core with two fluorine atoms and one methyl group attached . The presence of fluorine atoms can influence the molecule’s conformation and reactivity .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources .Scientific Research Applications
Bacterial Cell Division Inhibitors
2,6-Difluoro-4-methylbenzamide has been identified as a potent antistaphylococcal compound through structure-activity relationship (SAR) studies on 2,6-difluorobenzamides, which are known inhibitors of the essential bacterial cell division protein FtsZ. Modifications of this compound have led to the development of chiral 2,6-difluorobenzamides with significant antibacterial properties (Chiodini et al., 2015).
Synthesis and Environmental Impact
Research has focused on the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile, highlighting an efficient process with high yield and minimal environmental pollution. This synthesis is important for the production of this compound for various applications, including its use in scientific research and industry (Li Xiu-lian, 2009).
Optical Properties in Polymer Materials
Studies comparing optical properties of polymers containing this compound derivatives have been conducted. These polymers, such as Oxad 6F polymers, have been examined for their potential in optoelectronic devices, with the properties of these materials influenced by the position of benzene in the polymer chain (Hajduk et al., 2010).
Iron-Catalyzed Fluorination
2,6-Difluoro-4-methylbenzamides have been utilized in a mild, iron-catalyzed, amide-directed fluorination process. This method has demonstrated broad substrate scope and functional group tolerance, offering a novel approach to chemoselective fluorine transfer without the use of noble metal additives (Groendyke et al., 2016).
Biocatalytic Production
The biocatalytic production of 2,6-difluorobenzamide using recombinant Escherichia coli has been explored, highlighting its importance as an intermediate in pesticide industries. This approach offers an environmentally friendly and efficient method for producing this compound at scale (Yang et al., 2018).
FtsZ Allosteric Inhibition
This compound has been studied for its role in FtsZ allosteric inhibition, providing insights into the design of new antibacterial agents. The difluorobenzamide motif has been shown to be crucial for the inhibition of FtsZ, a key protein involved in bacterial cell division (Barbier et al., 2023).
Safety and Hazards
Properties
IUPAC Name |
2,6-difluoro-4-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZIVHRIPSIVKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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